Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid

Quality Control Procurement Specifications Analytical Characterization

6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid (CAS 350999-86-9, MFCD01993811) is a heterocyclic building block belonging to the quinoline-4-carboxylic acid class, characterized by a 6-bromo substituent on the quinoline core and a 2,5-dimethylthiophen-3-yl group at the 2-position. With molecular formula C16H12BrNO2S and molecular weight 362.24 g/mol, this compound serves as a privileged intermediate in medicinal chemistry programs targeting antiviral agents (HCV protease inhibitors, HIV-1 integrase allosteric inhibitors) and kinase-focused libraries, where the bromine atom provides a synthetic handle for palladium-catalyzed cross-coupling diversification.

Molecular Formula C16H12BrNO2S
Molecular Weight 362.24
CAS No. 350999-86-9
Cat. No. B2932634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid
CAS350999-86-9
Molecular FormulaC16H12BrNO2S
Molecular Weight362.24
Structural Identifiers
SMILESCC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
InChIInChI=1S/C16H12BrNO2S/c1-8-5-11(9(2)21-8)15-7-13(16(19)20)12-6-10(17)3-4-14(12)18-15/h3-7H,1-2H3,(H,19,20)
InChIKeyZQLRQIBWPQUPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid (CAS 350999-86-9): Strategic Procurement-Relevant Profile for a 6-Bromo-2-thienyl-quinoline-4-carboxylic Acid Building Block


6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid (CAS 350999-86-9, MFCD01993811) is a heterocyclic building block belonging to the quinoline-4-carboxylic acid class, characterized by a 6-bromo substituent on the quinoline core and a 2,5-dimethylthiophen-3-yl group at the 2-position . With molecular formula C16H12BrNO2S and molecular weight 362.24 g/mol, this compound serves as a privileged intermediate in medicinal chemistry programs targeting antiviral agents (HCV protease inhibitors, HIV-1 integrase allosteric inhibitors) and kinase-focused libraries, where the bromine atom provides a synthetic handle for palladium-catalyzed cross-coupling diversification [1].

Why 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid Cannot Be Replaced by a Close Analog: Evidence-Based Substitution Risks


Generic substitution among 2-aryl/heteroaryl-quinoline-4-carboxylic acid analogs fails because three structurally proximal positions independently control reactivity, biological target engagement, and physicochemical properties. First, the halogen identity (Br vs Cl at C6) dictates cross-coupling reaction kinetics; 6-bromoquinolines undergo Suzuki-Miyaura coupling with reported yields of 68-82%, whereas the corresponding 6-chloro analogs are markedly less reactive under identical conditions [1]. Second, the regioisomeric arrangement of methyl groups on the thiophene ring (2,5-dimethylthiophen-3-yl vs 5-methylthiophen-2-yl) alters target binding: the 5-methylthiophen-2-yl regioisomer (CAS 350998-05-9) shows only weak activity (IC50 > 1.11 μM) against fructose-bisphosphate aldolase [2], while the 2,5-dimethylthiophen-3-yl motif places the sulfur atom and methyl groups in a distinct spatial orientation that can differentially engage hydrophobic pockets. Third, removal of the bromine substituent entirely eliminates the critical synthetic diversification handle required for structure-activity relationship (SAR) exploration [3]. These non-interchangeable features necessitate compound-specific procurement for reproducible research outcomes.

Quantitative Comparative Evidence: 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid Versus Closest Analogs


HPLC Purity and Batch Characterization: 97.4% Assay with Full Analytical Panel Versus Generic 97% Purity Claims

The target compound is supplied with a verified HPLC assay of 97.4% and full characterization including 1H NMR, MS, and COA documentation, as reported by EOS Med Chem . In comparison, the direct 6-chloro analog (CAS 847503-13-3) is typically offered at 97% purity without a publicly disclosed HPLC value or comprehensive analytical panel . This 0.4% purity differential, combined with the availability of structural confirmation by NMR and MS, reduces the risk of unidentified impurities confounding SAR or biological assay results during procurement.

Quality Control Procurement Specifications Analytical Characterization

Halogen-Dependent Cross-Coupling Reactivity: 6-Bromo Enables Suzuki-Miyaura Diversification with 68-82% Reported Yields Versus Inert 6-Chloro

The 6-bromo substituent on the quinoline core is a validated synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. Literature reports demonstrate that 6-bromo-1,2,3,4-tetrahydroquinolines and 6-bromoquinolines undergo Suzuki-Miyaura coupling with aryl boronic acids to afford 6-aryl-quinoline products in yields of 68-82%, using Pd(PPh3)2Cl2 as catalyst [1]. In contrast, the corresponding 6-chloro substituent on analogous quinoline-4-carboxylic acid scaffolds is significantly less reactive under these conditions, requiring harsher conditions or specialized ligand systems to achieve comparable conversion [2]. This differential reactivity makes the 6-bromo compound the preferred substrate for convergent library synthesis where late-stage diversification is required.

Synthetic Chemistry Cross-Coupling Library Diversification

Regioisomeric Thiophene Differentiation: 2,5-Dimethylthiophen-3-yl Target Compound Versus 5-Methylthiophen-2-yl Regioisomer with Weak Target Engagement (IC50 >1.11 μM)

The regioisomeric arrangement of the thiophene substituent critically impacts biological target engagement. The 5-methylthiophen-2-yl regioisomer (CAS 350998-05-9, BDBM96231) has been tested against fructose-bisphosphate aldolase from Mycobacterium tuberculosis and shows only weak inhibitory activity, with an IC50 > 1.11E+3 nM (>1.11 μM) [1]. While direct head-to-head data for the 2,5-dimethylthiophen-3-yl target compound against the same target are not publicly available, the distinct spatial orientation of the sulfur atom and the additional methyl group at the 5-position of the thiophene ring in the target compound is expected to alter binding interactions compared to the 5-methylthiophen-2-yl isomer. This is supported by general SAR principles for thiophene-containing ligands, where the position of the sulfur heteroatom relative to hydrogen-bond donor/acceptor residues in the binding pocket is a key determinant of affinity [2].

Structure-Activity Relationship Target Engagement Medicinal Chemistry

Predicted Physicochemical Property Differentiation: Density, Melting Point, and Boiling Point of the 6-Bromo-2,5-dimethylthiophen-3-yl Compound

Predicted physicochemical properties for 6-bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid include a density of approximately 1.6 g/cm³, a melting point of 214.06 °C, and a boiling point of approximately 464.8 °C at 760 mmHg . In comparison, the des-bromo analog 2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid (CAS not publicly assigned; MW 283.35) has a lower molecular weight and is expected to exhibit reduced lipophilicity and altered crystal packing, while the 6-chloro analog (CAS 847503-13-3, MW 317.79) has a different halogen mass and polarizability . These differences affect solubility, formulation compatibility, and solid-state handling characteristics during procurement and experimental workflows. The higher density of the 6-bromo compound may also influence its behavior in solid-phase synthesis or material science applications.

Physicochemical Properties Formulation Pre-formulation

Class-Level Antiviral Relevance: 6-Bromo Substitution on Quinoline Scaffolds Confers Enhanced HIV-1 Integrase Allosteric Inhibition Relative to Des-Halogen Analogs

A systematic structure-activity relationship study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs) demonstrated that the addition of bromine at the 6-position (6-bromo) or 8-position (8-bromo) of the quinoline scaffold conferred better antiviral properties compared to the des-halogen parent compounds [1]. Notably, the 6-bromo substitution showed a distinct resistance profile: a significant loss of potency was observed when the 6-bromo analog was tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1]. This class-level finding establishes that 6-bromo-quinoline-4-carboxylic acid derivatives are not functionally equivalent to their des-halogen or 8-bromo counterparts; the position of bromine substitution directly modulates both antiviral potency and resistance susceptibility.

Antiviral HIV-1 Integrase Allosteric Inhibition

Commercial Availability and Stock Depth: 244.9 g In-Stock with Certificate of Analysis Versus Discontinued or Low-Stock Analogs

The target compound is commercially available with a verified stock of 244.9 g from EOS Med Chem, supported by a full certificate of analysis (COA) and material safety data sheet (MSDS) . In contrast, the 6-chloro analog (CAS 847503-13-3) is listed as 'Discontinued' by at least one major supplier (CymitQuimica) , and the 6-bromo-2-(5-methylthiophen-2-yl) regioisomer (CAS 350998-05-9) is available from fewer suppliers with generally lower stock levels. The des-bromo analog (2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid) is primarily listed by catalog suppliers without disclosed stock quantities, indicating potential supply chain fragility. For procurement planning, the confirmed 244.9 g stock of the target compound provides immediate availability for medium-scale library synthesis or lead optimization campaigns.

Supply Chain Procurement Inventory Management

Primary Research and Industrial Application Scenarios for 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid Based on Differentiated Evidence


Late-Stage Diversification of Quinoline-Based Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams constructing focused libraries of quinoline-4-carboxylic acid-based kinase inhibitors should prioritize this compound as the 6-bromo substituent enables efficient Suzuki-Miyaura cross-coupling diversification (literature yields 68-82% for analogous 6-bromoquinolines) under mild Pd(PPh3)2Cl2-catalyzed conditions [1]. The 6-chloro analog is insufficiently reactive for this transformation without specialized ligand systems, making the 6-bromo compound the preferred substrate for parallel library synthesis where rapid SAR exploration at the 6-position is required. The 2,5-dimethylthiophen-3-yl group at the 2-position provides a distinct heteroaryl motif for probing hydrophobic pocket interactions that cannot be replicated by phenyl or unsubstituted thiophene analogs.

HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization Programs

Research groups developing allosteric HIV-1 integrase inhibitors should select this compound as a scaffold based on class-level evidence demonstrating that 6-bromo substitution on quinoline scaffolds enhances antiviral potency compared to des-halogen analogs, while also conferring a distinct resistance profile (sensitivity to the A128T IN mutant) [2]. The 2,5-dimethylthiophen-3-yl substituent at the 2-position adds a unique heteroaryl moiety that may further modulate the LEDGF/p75 binding pocket interaction. The availability of 244.9 g in-stock with full analytical certification supports immediate initiation of SAR campaigns without synthesis delays.

Synthesis of HCV Protease Inhibitor Intermediates via Bromo-Substituted Quinoline Building Blocks

Patent literature (US8633320) explicitly identifies bromo-substituted quinolines as essential intermediates for constructing HCV protease inhibitors targeting hepatitis C viral infections [3]. The 6-bromo position serves as the key synthetic handle for installing diverse aryl and heteroaryl groups required for optimizing NS3 protease binding. The confirmed purity of 97.4% by HPLC and full NMR/MS characterization ensure that this building block meets the quality specifications required for multi-step GMP-adjacent intermediate synthesis, where impurity carry-through must be minimized.

Anti-Infective Drug Discovery Targeting Mycobacterial Aldolase or Related Enzymes

Programs exploring quinoline-4-carboxylic acid derivatives as anti-tubercular agents should procure this specific 2,5-dimethylthiophen-3-yl regioisomer, as the structurally related 5-methylthiophen-2-yl regioisomer (BDBM96231) has demonstrated only weak activity (IC50 > 1.11 μM) against M. tuberculosis fructose-bisphosphate aldolase [4]. The distinct spatial orientation of the 2,5-dimethylthiophen-3-yl group provides a differentiated starting point for SAR exploration that cannot be accessed by procuring the regioisomeric building block. The 6-bromo handle additionally enables late-stage modification to probe the 6-position binding pocket.

Quote Request

Request a Quote for 6-Bromo-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.